molecular formula C22H22N4O2S B14730810 N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide CAS No. 5447-24-5

N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide

Cat. No.: B14730810
CAS No.: 5447-24-5
M. Wt: 406.5 g/mol
InChI Key: PPCUNPWMRDOTMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide is a complex organic compound characterized by its unique structure, which includes cinnamylideneamino groups and a carbamoylmethylsulfanyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide typically involves the condensation of cinnamaldehyde with appropriate amines and thiol-containing intermediates. The reaction conditions often require controlled temperatures and the presence of catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale batch reactions under optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the imine groups to amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfur atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like thiols or amines can be used under mild conditions to achieve substitution.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives, depending on the specific reagents and conditions employed.

Scientific Research Applications

N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound’s potential biological activity is being explored, particularly its interactions with enzymes and proteins.

    Medicine: Research is ongoing to investigate its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cinnamylideneamino)carbamimidothioic acid
  • N-piperidinyl acetamide derivatives

Uniqueness

N-(Cinnamylideneamino)-2-[(cinnamylideneamino)carbamoylmethylsulfanyl]acetamide is unique due to its dual cinnamylideneamino groups and the presence of a carbamoylmethylsulfanyl moiety. This structure imparts distinct chemical reactivity and potential biological activity compared to similar compounds.

By understanding the synthesis, reactions, applications, and mechanisms of action of this compound, researchers can further explore its potential in various scientific and industrial fields.

Properties

CAS No.

5447-24-5

Molecular Formula

C22H22N4O2S

Molecular Weight

406.5 g/mol

IUPAC Name

N-(cinnamylideneamino)-2-[2-(2-cinnamylidenehydrazinyl)-2-oxoethyl]sulfanylacetamide

InChI

InChI=1S/C22H22N4O2S/c27-21(25-23-15-7-13-19-9-3-1-4-10-19)17-29-18-22(28)26-24-16-8-14-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,25,27)(H,26,28)

InChI Key

PPCUNPWMRDOTMG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C=CC=NNC(=O)CSCC(=O)NN=CC=CC2=CC=CC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.